Isopropylmagnesium Bromide
Overview
Description
Grignard reagents are organomagnesium compounds formed by the reaction of organic halogen compounds (such as halogenated alkanes or active halogenated aromatic hydrocarbons) with metallic magnesium in an absolutely anhydrous solvent . This compound is particularly useful in organic synthesis for introducing the isopropyl group to carbonyl compounds and as a strong base in aprotic solvents .
Mechanism of Action
Isopropylmagnesium bromide, also known as Magnesium, bromo(1-methylethyl)- or isopropyl magnesium bromide, is a widely used Grignard reagent . It plays a significant role in organic synthesis .
Target of Action
The primary targets of this compound are organic compounds with polar functional groups such as aldehydes, ketones, and carboxylic acids . It acts as a nucleophile, facilitating the addition of the isopropyl group to these compounds .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic addition. The negatively charged carbon in the isopropyl group of the this compound molecule attacks the electrophilic carbon in the carbonyl group of the target molecule . This results in the addition of the isopropyl group to the target molecule .
Biochemical Pathways
This compound is involved in the Grignard reaction, a cornerstone of organic chemistry . This reaction allows for the formation of a wide range of organic compounds, including alcohols, ketones, and others . The downstream effects include the synthesis of complex organic molecules from simpler precursors .
Pharmacokinetics
It’s important to note that its reactivity and efficacy can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .
Result of Action
The result of this compound’s action is the formation of new organic compounds through the addition of an isopropyl group . This can lead to the synthesis of a wide variety of complex organic molecules, enabling the production of pharmaceuticals, polymers, and other chemical products .
Action Environment
The action of this compound is highly dependent on the reaction environment. It must be handled under inert gas and protected from moisture . The reaction typically takes place in anhydrous solvents like ether or tetrahydrofuran . Temperature also plays a crucial role, with most reactions occurring at low temperatures to control the rate of reaction .
Biochemical Analysis
Biochemical Properties
Magnesium, bromo(1-methylethyl)- plays a significant role in biochemical reactions due to its reactivity as a Grignard reagent. It interacts with various enzymes, proteins, and other biomolecules primarily through nucleophilic addition reactions. For instance, it can react with carbonyl-containing enzymes to form new carbon-carbon bonds, thereby modifying the enzyme’s structure and function. The nature of these interactions is typically covalent, as the magnesium atom forms a bond with the carbonyl carbon, resulting in the formation of a new carbon-carbon bond .
Cellular Effects
The effects of magnesium, bromo(1-methylethyl)- on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, by modifying key enzymes involved in metabolic pathways, magnesium, bromo(1-methylethyl)- can affect the rate of metabolic reactions and the production of essential metabolites. Additionally, its interaction with signaling proteins can lead to changes in cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, magnesium, bromo(1-methylethyl)- exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with carbonyl groups in biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, magnesium, bromo(1-methylethyl)- can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium, bromo(1-methylethyl)- can change over time due to its stability and degradation. This compound is relatively stable when stored under appropriate conditions, but it can degrade over time, leading to a decrease in its reactivity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell metabolism and gene expression .
Dosage Effects in Animal Models
The effects of magnesium, bromo(1-methylethyl)- vary with different dosages in animal models. At low doses, this compound can effectively modify specific enzymes and metabolic pathways without causing significant toxicity. At high doses, it can lead to toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications without causing adverse effects .
Metabolic Pathways
Magnesium, bromo(1-methylethyl)- is involved in several metabolic pathways, primarily through its role as a Grignard reagent. It interacts with enzymes and cofactors involved in carbon-carbon bond formation, affecting metabolic flux and metabolite levels. For example, it can modify enzymes in the glycolytic pathway, leading to changes in the production of ATP and other key metabolites .
Transport and Distribution
Within cells and tissues, magnesium, bromo(1-methylethyl)- is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. For instance, binding to specific proteins can direct the compound to the mitochondria, where it can influence mitochondrial metabolism and energy production .
Subcellular Localization
The subcellular localization of magnesium, bromo(1-methylethyl)- is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can modify enzymes involved in protein synthesis and folding .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of magnesium, bromo(1-methylethyl)- involves the reaction of isopropyl bromide with magnesium in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The process must be carried out under strictly anhydrous conditions to prevent the reaction with water or other protic substances .
Industrial Production Methods: In an industrial setting, the preparation is typically conducted in large reaction kettles. For example, in a 500L reaction kettle, nitrogen is used to replace the atmosphere three times to ensure an inert environment. Magnesium balls (25.25 kg) are added along with 100L of 2-methyltetrahydrofuran and 2 kg of an initiator (2-bromopropane Grignard reagent). The mixture is heated to 60-65°C for reflux, and a mixture of 123 kg of 2-bromopropane and 120L of 2-methyltetrahydrofuran is added dropwise at 50-60°C. The resulting solution is a clear, light brown to light gray liquid .
Chemical Reactions Analysis
Types of Reactions: Isopropylmagnesium Bromide primarily undergoes nucleophilic addition reactions, which are characteristic of Grignard reagents. These reactions involve the addition of the organomagnesium compound to electrophilic carbon atoms in carbonyl compounds, such as aldehydes, ketones, and esters .
Common Reagents and Conditions: The common reagents used in reactions with magnesium, bromo(1-methylethyl)- include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under inert atmospheric conditions to prevent moisture from interfering with the reaction .
Major Products: The major products formed from these reactions are alcohols. For instance, the reaction with an aldehyde yields a secondary alcohol, while the reaction with a ketone yields a tertiary alcohol .
Scientific Research Applications
Isopropylmagnesium Bromide is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is employed in the synthesis of various alcohols, which are important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals . Additionally, it serves as a strong base in aprotic solvents, making it useful in deprotonation reactions and other base-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to magnesium, bromo(1-methylethyl)- include other Grignard reagents such as methylmagnesium bromide, phenylmagnesium bromide, and ethylmagnesium bromide .
Uniqueness: What sets magnesium, bromo(1-methylethyl)- apart from other Grignard reagents is its ability to introduce the isopropyl group specifically. This makes it particularly valuable in the synthesis of compounds where the isopropyl group is desired .
Properties
IUPAC Name |
magnesium;propane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKCSZQWLOVUGB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074333 | |
Record name | Magnesium, bromo(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920-39-8 | |
Record name | Magnesium, bromo(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, bromo(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, bromo(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromo(1-methylethyl)magnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Isopropylmagnesium Bromide?
A1: The molecular formula of this compound is C3H7MgBr, and its molecular weight is 147.33 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't detailed in the provided research, Grignard reagents are generally characterized using techniques like 1H NMR and 13C NMR.
Q3: What are the typical solvents used for reactions involving this compound?
A3: Diethyl ether and tetrahydrofuran (THF) are commonly used solvents for this compound reactions. []
Q4: How does this compound behave as a nucleophile?
A5: this compound acts as a source of nucleophilic isopropyl anions. These anions readily attack electrophilic centers, such as the carbon atom of a carbonyl group, leading to the formation of new carbon-carbon bonds. [, , , ]
Q5: Can you provide examples of reactions where this compound acts as a reducing agent?
A6: Research shows that this compound can reduce sulfoxides, pyridine N-oxides, and triphenylarsine oxide in the presence of bis(cyclopentadienyl)titanium dichloride. [] In another study, it was observed that the addition of this compound to a steroid A-ring lactone led to the formation of 'over-reacted' products, suggesting a reduction at the 5-carbonyl group. []
Q6: Are there any specific examples where this compound was used in the synthesis of natural products or complex molecules?
A7: Yes, this compound played a key role in the synthesis of: * Bis(dehydroxy)xanthocidin methyl ester, starting from a partially-optical active photoisomer of β-cyclodextrin-included 2-methoxytropone. [] * γ-Calacorene, Calamenene, and 4-Methoxyisocadaiene. [] * Bioactive acetylenic alcohols found in the marine sponge Cribrochalina vasculum. [] * A potent C17,20-Lyase inhibitor, 1-(6,7-Dimethoxy-2-naphthyl)-1-(1H-imidazol-4-yl)-2-methylpropan-1-ol. []
Q7: Can this compound be used to synthesize allenes?
A8: Yes, research demonstrates the synthesis of conjugated allenyl esters (trisubstituted allenes) via a magnesium(II)-mediated Horner–Wadsworth–Emmons reaction of methyl bis(2,2,2-trifluoroethyl)phosphonoacetate with disubstituted ketenes using this compound. This method also provides access to α-fluorinated allenyl carboxamides (tetrasubstituted allenes). []
Q8: How does the presence of this compound impact the reactivity of titanium complexes?
A9: Research indicates that this compound, when reacted with Bis(η5-cyclopentadienyl)titanium dichloride, likely forms Bis(η5-cyclopentadienyl)titanium hydride as an intermediate. This titanium hydride then participates in various reactions with alkenes and alkynes. [, , ]
Q9: How do structural variations in the Grignard reagent, such as changing the alkyl group, influence its reactivity?
A10: Modifying the alkyl group in a Grignard reagent can significantly alter its reactivity. For example, while t-butylmagnesium chloride efficiently initiates the polymerization of vinyl chloride, isopropyl magnesium bromide shows lower efficiency, and phenyl magnesium bromide is completely ineffective. []
Q10: How does the presence of halogens in the substrate affect the reaction with this compound?
A11: Studies on the reaction of halogenated o-quinol acetates with this compound show that the nature and yield of the products are influenced by the halogen substituent. This difference in reactivity is attributed to the varying abilities of the halogenated substrates to undergo unimolecular decomposition versus bimolecular reactions of their respective radical anions. [, ]
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